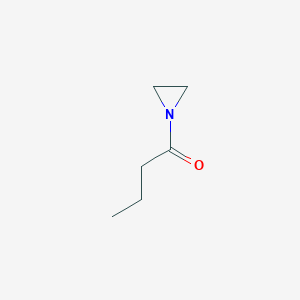
4,6-Bis(allyloxy)-1,3,5-triazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” is a chemical compound that is used for industrial and scientific research . It is also known by other names such as “4,6-bis (allyloxy)-N-butyl-1,3,5-triazin-2-amine” and "butyl- (4,6-diallyloxy- [1,3,5]triazin-2-yl)-amine" .
Synthesis Analysis
The synthesis of 1,3,5-triazines, which includes “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol”, often involves the use of cyanuric chloride. This compound can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” is characterized by the presence of two allyloxy groups attached to a 1,3,5-triazin-2-ol core .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1,3,5-Triazines, including derivatives like 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol , have been studied for their potential antitumor properties. They are used clinically to treat cancers such as lung, breast, and ovarian cancer due to their ability to inhibit tumor growth .
Aromatase Inhibition
Some triazine derivatives exhibit significant aromatase inhibitory activity. Aromatase is an enzyme that is crucial in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent cancers .
Siderophore-Mediated Drug Delivery
The triazine structure can be functionalized to act as a siderophore, which is a molecule that binds to iron. These siderophore-triazine conjugates can be used to transport drugs into bacteria, exploiting the bacteria’s iron uptake mechanism .
Corticotrophin-Releasing Factor Antagonism
Certain 1,3,5-triazine compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists. This activity is relevant in the development of treatments for depression and anxiety .
Leukotriene Antagonism
Leukotrienes are inflammatory mediators, and their antagonism can have therapeutic effects. Triazine derivatives have shown potent activity against leukotriene C4, suggesting a role in protecting against gastric lesions induced by HCl and ethanol .
Antiparasitic Activity
The triazine scaffold has been modified to create compounds with in vitro activity against Trypanosoma brucei, the protozoan parasite responsible for Human African Trypanosomiasis. This showcases the potential of triazines in antiparasitic drug development .
Polymer Photostabilization
Triazines, including 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol , are used in the production of polymer photostabilizers. These compounds help protect polymers from degradation caused by UV light, extending the life of the material .
Herbicide Production
The triazine class of compounds has been extensively used in the production of herbicides. Their chemical structure allows them to interfere with photosynthesis in plants, making them effective weed control agents .
Safety and Hazards
The safety data sheet for “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZARHUCMHICLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=O)N1)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467846 |
Source


|
| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
CAS RN |
1081-69-2 |
Source


|
| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


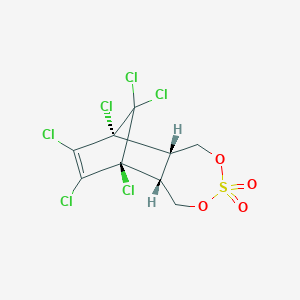
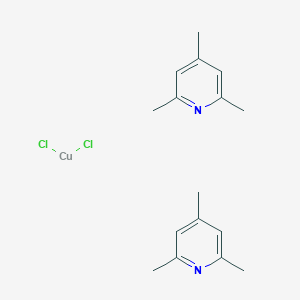
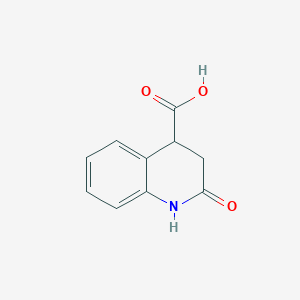
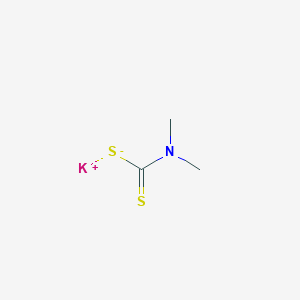

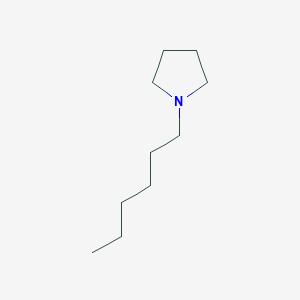
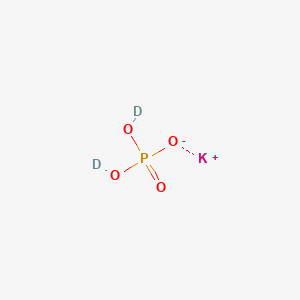




![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
